6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Medicinal Chemistry Physicochemical Profiling SAR

Researchers require position-specific chromone derivatives for SAR validation, yet 4-nitro or unsubstituted analogs fail to replicate the electronic profile of the 3-nitro isomer. This compound delivers the exact 3-nitrophenyl substitution (LogP 3.8, TPSA 81.4 Ų). - **Core value:** Stable precursor to 3-aminophenyl chromone via reduction - enabling amides, sulfonamides, and reductive amination products. - **Research application:** Benchmark for ADME assays (permeability, microsomal stability, protein binding) in lead optimization. - **Supply:** Research quantities available; immediate dispatch for ongoing SAR or probe synthesis programs.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
CAS No. 921942-54-3
Cat. No. B11831239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one
CAS921942-54-3
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO5/c1-21-12-5-6-15-13(8-12)14(18)9-16(22-15)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3
InChIKeyYQGXPWOCCDJOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(3-nitrophenyl)chromone: Physicochemical Data & Procurement


6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one (CAS 921942-54-3) is a synthetic organic compound within the 4H-1-benzopyran-4-one (chromone) class [1]. Its structure is characterized by a 6-methoxy group and a 3-nitrophenyl substituent at the 2-position . The compound has a molecular formula of C₁₆H₁₁NO₅ and a molecular weight of 297.26 g/mol . Calculated physicochemical properties include a LogP of 3.8 and a topological polar surface area (TPSA) of 81.4 Ų .

6-Methoxy-2-(3-nitrophenyl)chromone: Generic Substitution Limitations


Generic substitution among chromone derivatives is not feasible due to the profound impact of substituent position and electronic character on the molecule's core properties. The 3-nitrophenyl group in this compound introduces a unique electronic profile and reactivity compared to other derivatives, such as those with a 4-nitrophenyl substituent (e.g., CAS 39679-61-3) or an unsubstituted phenyl ring (e.g., 6-Methoxyflavone, CAS 26964-24-9) . This difference directly translates into altered lipophilicity (LogP) and intermolecular interactions, which are critical for both the compound's behavior in biological assays and its role as a synthetic building block . Therefore, interchanging this compound with a close analog would likely invalidate assay results or cause a synthetic pathway to fail.

6-Methoxy-2-(3-nitrophenyl)chromone: Key Quantitative Evidence


Meta-Nitro Effect on Lipophilicity

The calculated LogP (XLogP3) value for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is 3.8 . This represents a significant increase in lipophilicity compared to its 4-nitrophenyl analog (CAS 39679-61-3), which is predicted to have a lower LogP due to different electronic distribution and dipole moment . The 3-nitro substitution pattern directly influences the compound's ability to cross biological membranes and its retention time in reverse-phase chromatography, which is a critical parameter for assay development and purification protocols.

Medicinal Chemistry Physicochemical Profiling SAR

TPSA and Solubility Profile

The topological polar surface area (TPSA) for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is calculated to be 81.4 Ų . This value is distinct from that of the unsubstituted analog 6-Methoxyflavone (CAS 26964-24-9), which has a TPSA of approximately 39 Ų due to the absence of the nitro group . The 3-nitrophenyl substituent significantly increases the molecule's polarity, which in turn affects its aqueous solubility and its ability to engage in polar interactions with biological targets, such as enzyme active sites or receptor binding pockets.

Medicinal Chemistry ADME Lead Optimization

Commercial Availability & Purity

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is commercially available with a guaranteed purity specification of NLT (Not Less Than) 98% . This level of purity, combined with the compound's documented use as a synthetic building block, makes it suitable for downstream applications without the need for extensive in-house purification . This is a key differentiator from similar analogs that may only be available as custom synthesis products or in lower purity grades, which would introduce variability and additional time and cost to a research project.

Chemical Synthesis Drug Discovery Procurement

Versatile Synthetic Intermediate for Chromone Derivatives

The compound is a valuable precursor for further synthetic elaboration. The 3-nitrophenyl group can be selectively reduced to a 3-aminophenyl moiety, a versatile functional handle for subsequent diversification, such as amide coupling, sulfonamide formation, or diazotization reactions . This synthetic versatility is well-documented for related nitro-substituted chromones, which have been reduced to corresponding aminoflavones for further biological evaluation [1]. In contrast, the unsubstituted 6-Methoxyflavone lacks this reactive site, limiting its utility as a building block for generating focused libraries of functionalized chromones.

Organic Synthesis Medicinal Chemistry Chemical Biology

6-Methoxy-2-(3-nitrophenyl)chromone: Research & Industrial Applications


SAR Studies: Nitro Position & Electronic Effects

This compound is an ideal candidate for inclusion in focused chromone libraries aimed at elucidating the SAR of the 2-phenyl substituent. Its specific 3-nitro substitution pattern offers a distinct electronic and steric profile compared to the 4-nitro and 2-nitro analogs. The differences in calculated LogP (3.8) and TPSA (81.4 Ų) provide a clear physicochemical rationale for evaluating how this specific substitution impacts target binding affinity or cellular activity .

Precursor to 3-Aminophenyl Chromones

The primary procurement value of this compound lies in its role as a stable, commercially available precursor to the corresponding 3-aminophenyl derivative. By subjecting it to standard reduction conditions, researchers can access a primary amine handle on the chromone scaffold . This amine can then be used to generate a wide array of analogs through amide bond formation, sulfonylation, or reductive amination, making this compound a cornerstone for building diverse compound collections for drug discovery.

Physicochemical Profiling & ADME Assays

The compound's distinct physicochemical properties make it a useful tool for in vitro ADME studies. Its calculated LogP of 3.8 places it in a favorable range for passive permeability, while its TPSA of 81.4 Ų suggests moderate solubility . Researchers can use this compound to benchmark the performance of other chromone derivatives in assays for microsomal stability, plasma protein binding, and Caco-2 permeability, providing valuable data for lead optimization programs.

Novel Chemical Probes & Bioactive Molecules

The chromone core is a privileged structure in medicinal chemistry. The combination of a 6-methoxy and a 3-nitrophenyl group on this scaffold presents a unique starting point for developing new chemical probes. The nitro group's potential for bioreduction or its role as a hydrogen-bond acceptor can be leveraged to design molecules with novel mechanisms of action or enhanced selectivity profiles against various biological targets, including kinases and other enzymes where chromone-based inhibitors have shown promise [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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